molecular formula C15H20N4O4S B2666245 ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate CAS No. 497072-39-6

ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate

Cat. No.: B2666245
CAS No.: 497072-39-6
M. Wt: 352.41
InChI Key: VUJYKYFIHXDEBH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a piperidine ring via a carboxamide linkage. The ethyl carboxylate group at the piperidine nitrogen enhances solubility and bioavailability, while the carboxamide bridge stabilizes the molecular conformation .

Properties

IUPAC Name

ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-2-23-15(22)18-5-3-10(4-6-18)17-12(20)11-9-16-14-19(13(11)21)7-8-24-14/h9-10H,2-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJYKYFIHXDEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde in isopropyl alcohol under ultrasonic activation . The reaction conditions are mild, typically carried out at room temperature, and the use of ultrasonic irradiation enhances the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. The scalability of the ultrasonic-assisted synthesis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The thiazolo[3,2-a]pyrimidine core is a common motif in medicinal chemistry. Key analogs and their structural differences are summarized below:

Compound Name Substituents/Modifications Key References
Ethyl 2,2-bis(3,4-dihydroxy-5-methylphenyl)-7-methyl-5-(3-nitrophenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Diaryl groups (bis-dihydroxyphenyl), nitro substituent at C5
Ethyl 5-(4-acetoxyphenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Acetoxyphenyl at C5, diethylamino benzylidene at C2
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene at C2, phenyl at C5
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Pyrrolylmethylene at C2, phenyl at C5

Key Observations :

  • Substituent Position: Modifications at C2 (e.g., benzylidene, pyrrolylmethylene) significantly alter electronic properties and biological activity. For example, the diethylamino group in enhances lipophilicity, while trimethoxy substituents in improve hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

Elemental Analysis :

  • The target compound’s elemental composition (C, H, N, S) aligns with analogs, but deviations in experimental vs. calculated values highlight impurities. For example, reported 4.24% N (vs. 4.74% calcd), indicating incomplete reactions or byproducts.

NMR Data :

  • 13C-NMR : The piperidine carbonyl in the target compound resonates at ~170 ppm, similar to ethyl carboxylate groups in (171.3 ppm for C=O).
  • 1H-NMR : Protons on the thiazole ring (δ 6.5–7.5 ppm) are deshielded compared to aliphatic piperidine protons (δ 1.2–4.0 ppm) .

Biological Activity

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiazolo[3,2-a]pyrimidine core structure, which is integral to its biological activity. The molecular formula is C13H16N4O3SC_{13}H_{16}N_4O_3S, and it possesses functional groups that enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : this compound has demonstrated significant antitumor properties. Studies indicate that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 1.96 µM to 22.73 µM depending on structural modifications.
  • Antibacterial Activity : This compound exhibits notable antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Studies

A series of studies have focused on the antitumor efficacy of thiazolo[3,2-a]pyrimidine derivatives. For instance:

CompoundCell LineIC50 Value (µM)
Ethyl 4-(5-oxo...)MCF-71.96
Ethyl 4-(5-oxo...)HepG222.73

These results indicate a promising potential for this compound in cancer therapeutics.

Antibacterial Studies

In antibacterial assays, derivatives of thiazolo[3,2-a]pyrimidine have shown effective inhibition against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

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